Ingavirin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ingavirin involves the protection of amino or imino groups, followed by the formation of the imidazole ring and subsequent coupling with a pentanoic acid derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the preparation of its polymorphs, which have excellent physicochemical properties and stability. The process includes the crystallization of this compound from suitable solvents, followed by drying and milling to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ingavirin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted imidazole compounds .
Scientific Research Applications
Ingavirin has been extensively studied for its antiviral properties. It has shown efficacy against influenza A (H1N1) virus, human parainfluenza virus, and human adenovirus infections in animal models . Additionally, this compound has been considered a potential agent to combat Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) due to its ability to interfere with specific cellular RNA-binding proteins . Its immunomodulating properties also make it a valuable compound for inducing adaptive immunity in host cells .
Mechanism of Action
Ingavirin exerts its antiviral effects through a complex mechanism of action. It inhibits the replication of viral nucleoproteins by preventing their migration from the cytoplasm to the nucleus. This inhibition disrupts the viral replication cycle, leading to a reduction in viral load . Additionally, this compound’s immunomodulating properties enhance the host’s immune response, providing further protection against viral infections .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir (Tamiflu): Both Ingavirin and Oseltamivir are used for the treatment of influenza.
Ribavirin: Another antiviral compound used for treating various viral infections.
Arbidol: An antiviral drug used for influenza and other respiratory infections.
Uniqueness of this compound
This compound’s uniqueness lies in its broad-spectrum antiviral activity and its ability to modulate the host’s immune response. Unlike other antiviral drugs that target specific viral proteins, this compound interferes with the viral replication process at multiple stages, making it a versatile and potent antiviral agent .
Properties
IUPAC Name |
5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMLUFVKJLCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433141 | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219694-63-0 | |
Record name | Pentanedioic acid imidazolyl ethanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219694630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ingavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INGAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM03MUJ69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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